Mezolidon

描述

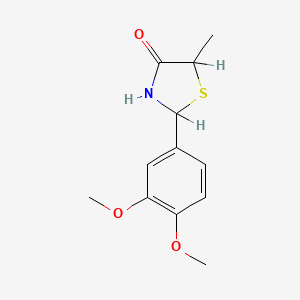

Structure

3D Structure

属性

CAS 编号 |

82697-73-2 |

|---|---|

分子式 |

C12H15NO3S |

分子量 |

253.32 g/mol |

IUPAC 名称 |

2-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C12H15NO3S/c1-7-11(14)13-12(17-7)8-4-5-9(15-2)10(6-8)16-3/h4-7,12H,1-3H3,(H,13,14) |

InChI 键 |

AUPNGGXXLZJAHC-UHFFFAOYSA-N |

规范 SMILES |

CC1C(=O)NC(S1)C2=CC(=C(C=C2)OC)OC |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

KM 1146; KM-1146; KM1146; Mezolidon |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Oxazolidinones

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxazolidinones represent a critical class of synthetic antibiotics effective against a wide range of multidrug-resistant Gram-positive bacteria. As the first clinically approved member of this class, linezolid provides a vital therapeutic option for infections caused by pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). This guide provides a detailed examination of the molecular mechanism of action of oxazolidinones, focusing on their interaction with the bacterial ribosome to inhibit protein synthesis. It further delves into the mechanisms of resistance, presents key quantitative data on efficacy and pharmacokinetics, and outlines the experimental protocols used to elucidate this mode of action.

Core Mechanism of Action: Inhibition of Protein Synthesis Initiation

The primary antibacterial effect of oxazolidinones is the inhibition of bacterial protein synthesis.[1][2] Unlike many other classes of protein synthesis inhibitors that interfere with the elongation phase, oxazolidinones uniquely target the initiation step of translation.[3][4] This distinct mechanism minimizes the likelihood of cross-resistance with other antibiotic classes.[3][5]

The core action involves the binding of the oxazolidinone molecule to the 50S subunit of the bacterial ribosome.[6][7] Specifically, it localizes to the peptidyl transferase center (PTC), a critical region within the 23S ribosomal RNA (rRNA) responsible for peptide bond formation.[8][9] By occupying this site, linezolid physically obstructs the proper positioning of the initiator fMet-tRNA in the A-site, thereby preventing the formation of a functional 70S initiation complex.[10][11][12] This complex, comprising the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and initiator tRNA, is essential for the commencement of protein synthesis.[12][13] The inability to form this ternary complex halts the translation process before it can begin, leading to a bacteriostatic effect against most susceptible organisms like staphylococci and enterococci, and a bactericidal effect against most streptococcal strains.[10][11]

Signaling Pathway: Inhibition of Bacterial Translation Initiation

The following diagram illustrates the inhibitory action of oxazolidinones on the formation of the 70S initiation complex.

Caption: Oxazolidinone binds to the 50S ribosomal subunit, preventing its association with the 30S initiation complex.

Mechanisms of Resistance

While resistance to oxazolidinones remains relatively low, several mechanisms have been identified.[4] The most prevalent mechanism involves point mutations in the gene encoding for 23S rRNA, specifically within the central loop of domain V, which constitutes the drug's binding site.[10][14] The G2576T mutation is the most commonly observed alteration in staphylococci.[4] Mutations in the genes for ribosomal proteins L3 and L4, which are near the binding site, have also been associated with reduced susceptibility.[14][15]

Additionally, transferable resistance has emerged through the acquisition of mobile genetic elements. The cfr (chloramphenicol-florfenicol resistance) gene encodes a methyltransferase that modifies an adenosine residue (A2503) in the 23S rRNA, leading to reduced drug binding.[10][16] More recently, the optrA and poxtA genes, which code for ABC-F proteins, have been identified as conferring resistance to oxazolidinones and phenicols, often carried on plasmids.[8][15]

Quantitative Data

Table 1: In Vitro Inhibitory Activity of Linezolid

| Parameter | Organism | Value | Reference(s) |

| IC₅₀ | Staphylococcus aureus (protein synthesis) | 0.3 µg/mL | [17] |

| IC₅₀ | Staphylococcus aureus (50S subunit formation) | 0.6 µg/mL | [17] |

| IC₅₀ | E. coli 70S initiation complex formation | 110 µM | [12][16] |

| IC₅₀ | Mammalian mitochondrial protein synthesis | >10 µM | [18] |

Table 2: Linezolid Minimum Inhibitory Concentrations (MICs) for Key Pathogens

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus (MRSA) | 2 | 2 | [19] |

| Staphylococcus aureus (MSSA) | 2 | 2 | [19] |

| Coagulase-negative staphylococci | - | 1 | [19] |

| Enterococcus faecalis (VSE) | 2 | 2 | [3][19] |

| Enterococcus faecium (VRE) | 2 | 2 | [3][19][20] |

| Streptococcus pneumoniae | - | - | [1][3] |

Table 3: Pharmacokinetic Parameters of Linezolid in Healthy Adult Volunteers (600 mg dose)

| Parameter | Route | Value | Reference(s) |

| Bioavailability | Oral | ~100% | [6] |

| Cₘₐₓ (steady state) | Oral | 16.3 - 21 mg/L | [6] |

| Tₘₐₓ | Oral | 0.5 - 2 h | [6] |

| AUC₀₋₁₂ (steady state) | Oral | 107 - 138 mg·h/L | [6] |

| Cₘᵢₙ (steady state) | Oral | 6.2 mg/L | [6] |

| Cₘᵢₙ (steady state) | IV | 3.7 mg/L | [6] |

| Plasma Protein Binding | - | ~31% | [6][21] |

| Volume of Distribution (Vd) | - | 40 - 50 L | [6][21] |

| Elimination Half-life (t₁/₂) | - | 3.4 - 7.4 h | [6] |

Table 4: Clinical Efficacy of Linezolid in Comparator-Controlled Trials

| Infection Type | Comparator | Population | Clinical Cure Rate (Linezolid) | Clinical Cure Rate (Comparator) | Reference(s) |

| MRSA Infections | Vancomycin | Microbiologically Evaluable | 66.1% | - | [11] |

| VRE Infections | - | Microbiologically Evaluable | 81.4% | - | [11] |

| MRSA Pneumonia (ventilated) | Vancomycin | Randomized | 78.6% (end of treatment) | 65.9% (end of treatment) | [22] |

| Complicated Skin & Soft Tissue Infections (cSSTI) with MRSA | Vancomycin | Clinically Evaluable | Statistically significant improvement (OR 1.41) | - | [23] |

| MRSA Infections in Children (inpatient) | Vancomycin | Microbiologically Evaluable | 94.1% | 90.0% | [4] |

Experimental Protocols

Ribosomal Binding Site Determination via X-ray Crystallography

The precise localization of the oxazolidinone binding site within the ribosome has been elucidated through high-resolution structural studies.

Caption: General workflow for determining the antibiotic-ribosome complex structure using X-ray crystallography.

Protocol Summary:

-

Ribosome Preparation: Isolate and purify 70S ribosomes or 50S ribosomal subunits from a suitable bacterial source, such as Deinococcus radiodurans or Haloarcula marismortui.[9][24]

-

Complex Formation: Incubate the purified ribosomes with a molar excess of the oxazolidinone antibiotic to ensure saturation of the binding site.[24]

-

Crystallization: Screen for optimal crystallization conditions using vapor diffusion (sitting or hanging drop) methods. This involves mixing the ribosome-antibiotic complex with a precipitant solution and allowing it to equilibrate to form well-ordered crystals.[24]

-

Data Collection: Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source, to collect diffraction data.[24]

-

Structure Solution and Refinement: Process the diffraction data to generate an electron density map. An atomic model of the ribosome-antibiotic complex is then built into this map and refined to yield a high-resolution three-dimensional structure.[24]

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of an antibiotic on the translation process in a cell-free system.

Protocol Summary:

-

System Preparation: Utilize a coupled transcription/translation system, often from E. coli cell extracts or purified components (PURExpress).[16][25]

-

Template: Add a DNA template encoding a reporter protein, such as luciferase, to the system.[2][25]

-

Inhibition: Introduce varying concentrations of the oxazolidinone antibiotic to the reaction mixtures.

-

Reaction: Incubate the reactions to allow for transcription and translation to occur.

-

Detection: Measure the amount of synthesized reporter protein. For luciferase, this is done by adding luciferin and measuring the resulting luminescence. A decrease in signal relative to a no-drug control indicates inhibition of protein synthesis.[25]

-

Data Analysis: Plot the inhibition data against drug concentration to determine the IC₅₀ value, which is the concentration of the drug that inhibits protein synthesis by 50%.[2][16]

Conclusion

Oxazolidinones, exemplified by linezolid, are indispensable tools in the fight against resistant Gram-positive infections. Their unique mechanism of action, which involves the inhibition of the protein synthesis initiation complex by binding to the 50S ribosomal subunit, distinguishes them from other antibiotic classes and provides a foundation for their clinical efficacy. A thorough understanding of this mechanism, coupled with knowledge of resistance pathways and key pharmacokinetic/pharmacodynamic parameters, is essential for the continued effective use of this antibiotic class and for the development of next-generation oxazolidinones to combat the evolving threat of antimicrobial resistance.

References

- 1. Clinical update on linezolid in the treatment of Gram-positive bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. In Vitro Activities of Linezolid against Important Gram-Positive Bacterial Pathogens Including Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Linezolid for the treatment of methicillin-resistant Staphylococcus aureus infections in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

- 9. Crystal structure of the oxazolidinone antibiotic linezolid bound to the 50S ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. upload.orthobullets.com [upload.orthobullets.com]

- 13. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections | Scilit [scilit.com]

- 16. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Linezolid is a specific inhibitor of 50S ribosomal subunit formation in Staphylococcus aureus cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. In Vitro Activity of Linezolid against Key Gram-Positive Organisms Isolated in the United States: Results of the LEADER 2004 Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mjima.org [mjima.org]

- 21. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. beckershospitalreview.com [beckershospitalreview.com]

- 23. Efficacy and safety of linezolid in methicillin-resistant Staphylococcus aureus (MRSA) complicated skin and soft tissue infection (cSSTI): a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Mezolidon (KM-1146): A Technical Whitepaper on its Core Anti-Ulcer Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mezolidon, also known as KM-1146, is an anti-ulcer agent that has demonstrated significant efficacy in preclinical models of gastric mucosal injury. Its primary mechanism of action is centered on the enhancement of the gastric mucosa's defensive capabilities, primarily through the potentiation of gastric mucosal blood flow and the maintenance of the transmucosal potential difference. This document provides a comprehensive technical overview of this compound, including its mechanism of action, a compilation of quantitative data from key experimental findings, detailed experimental protocols, and visualizations of the relevant physiological pathways.

Introduction

Gastric ulcers are a significant clinical concern, arising from an imbalance between aggressive factors (e.g., acid, pepsin, and external insults) and the protective mechanisms of the gastric mucosa. This compound (KM-1146) has been identified as a promising cytoprotective agent. This whitepaper synthesizes the available scientific information to provide an in-depth technical guide for researchers and professionals in the field of gastroenterology and drug development.

Mechanism of Action

This compound (KM-1146) exerts its anti-ulcer effects by bolstering the defensive capacity of the gastric mucosa.[1] The core of its protective action lies in its ability to increase and sustain gastric mucosal blood flow and to preserve the gastric mucosal potential difference, both of which are critical for mucosal integrity and repair.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal study on this compound's effect on water-immersion stress-induced gastric ulcers in rats.[1]

Table 1: Effect of this compound on Gastric Mucosal Blood Flow and Transmucosal Potential Difference in Rats Under Water-Immersion Stress

| Parameter | Control Group (after 3 hours of stress) | This compound-Pretreated Group |

| Gastric Mucosal Blood Flow | Decreased to 40% of initial value | Increased to 120% of initial value (at 20 minutes), and remained significantly higher than the control group |

| Transmucosal Potential Difference | Decreased to 48% of initial value | Significantly higher than the control group |

Table 2: Effect of this compound on Other Physiological Parameters

| Parameter | Effect of this compound Pretreatment |

| Gastroduodenal Mucosal Surface pH | No significant effect |

| Blood Viscosity | No significant effect |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound (KM-1146). While the exact dosage of this compound used in the original study by Ashida et al. (1988) is not publicly available, a general protocol based on similar preclinical studies is provided.

Water-Immersion Restraint Stress (WIRS) Induced Gastric Ulcer Model in Rats

This model is a widely used method to induce stress ulcers in rodents, mimicking the clinical pathophysiology of stress-related mucosal disease.[2]

-

Animals: Male Wistar rats (or a similar strain) are typically used.[3] Animals are fasted for 24 hours prior to the experiment but have free access to water.[3]

-

Restraint: Rats are placed in a restraint cage or a polyvinyl chloride tube with adequate ventilation.[2][4]

-

Water Immersion: The restrained rats are then immersed vertically to the level of the xiphoid process in a water bath maintained at a constant temperature (e.g., 23°C ± 1°C) for a specified duration (e.g., 3-6 hours).[2][3][4]

-

This compound Administration: A solution of this compound (KM-1146) would be administered orally or via another appropriate route at a predetermined time before the initiation of the stress protocol. The control group receives the vehicle solution.

-

Ulcer Assessment: After the stress period, the animals are euthanized, and their stomachs are removed, inflated with formalin, and opened along the greater curvature. The number and severity of gastric lesions are then scored.

Measurement of Gastric Mucosal Blood Flow (Laser-Doppler Flowmetry)

Laser-Doppler flowmetry is a non-invasive technique used to continuously monitor microcirculatory blood flow.[5][6][7]

-

Apparatus: A laser-Doppler flowmeter with a probe is used.

-

Procedure: A small incision is made in the abdomen of the anesthetized rat to expose the stomach. The laser-Doppler probe is placed gently on the serosal surface of the stomach.[5] Continuous recordings of gastric mucosal blood flow are taken before, during, and after the experimental intervention.

Measurement of Transmucosal Potential Difference (PD)

The transmucosal potential difference is an indicator of the integrity of the gastric mucosal barrier.[8][9][10]

-

Apparatus: A voltmeter with two electrodes (a sensing electrode and a reference electrode).

-

Procedure: In an anesthetized rat, the sensing electrode is placed in the gastric lumen, and the reference electrode is placed in the peritoneal cavity or a peripheral vein. The potential difference is then recorded. A decrease in the negative potential difference indicates a disruption of the mucosal barrier.[8][10]

Measurement of Gastroduodenal Mucosal Surface pH

This measurement assesses the pH at the surface of the gastric and duodenal mucosa.

-

Apparatus: A pH microelectrode.

-

Procedure: In an anesthetized rat with an exposed stomach and duodenum, the pH microelectrode is gently brought into contact with the mucosal surface, and the pH is recorded.[11][12][13][14][15]

Measurement of Blood Viscosity

Blood viscosity is a measure of the resistance of blood to flow.

-

Apparatus: A viscometer (e.g., a cone-plate or capillary viscometer).[16]

-

Procedure: A blood sample is collected from the rat.[17][18] The viscosity of the whole blood is then measured at a controlled temperature (e.g., 37°C) using the viscometer according to the manufacturer's instructions.[16][19][20]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in gastric mucosal defense and the experimental workflow for evaluating anti-ulcer agents.

Caption: Logical workflow of this compound's protective action against stress-induced ulcers.

Caption: Hypothesized signaling pathway for this compound-mediated increase in gastric blood flow.

References

- 1. [Anti-ulcer mechanism of this compound on water-immersion stress induced gastric ulcers in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Acute Cold Water-Immersion Restraint Stress Induces Intestinal Injury and Reduces the Diversity of Gut Microbiota in Mice [frontiersin.org]

- 3. Gastric mucosal damage in water immersion stress: Mechanism and prevention with GHRP-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nervous mechanisms of restraint water-immersion stress-induced gastric mucosal lesion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new laser Doppler interface for the continuous measurement of the rat gastric mucosal blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Continuous measurement of gastric mucosal blood flow by laser-Doppler velocimetry in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wjgnet.com [wjgnet.com]

- 8. Transmucosal potential-difference profile in rat upper gastrointestinal tract. A simple model for testing gastric effects of pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Some profiles of transmucosal potential difference in rat stomach determined in situ with special reference to effects of timoprazole, a H+,K+-ATPase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gastric transmucosal potential difference: effect of antisecretory and gastroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Dynamic regulation of gastric surface pH by luminal pH - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gastric pH in Rats: Key Determinant for Preclinical Evaluation of pH-dependent Oral Drug Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Viscosity | MLabs [mlabs.umich.edu]

- 17. idexxbioanalytics.com [idexxbioanalytics.com]

- 18. idexxbioanalytics.com [idexxbioanalytics.com]

- 19. researchgate.net [researchgate.net]

- 20. assinfilt.com.ec [assinfilt.com.ec]

Mezolidon for Gastric Mucosal Protection: A Technical Guide

This technical guide provides an in-depth overview of Mezolidon and its potential application in gastric mucosal protection. It is intended for researchers, scientists, and professionals in drug development who are interested in the study of cytoprotective agents. This document synthesizes the available preclinical data on this compound, details relevant experimental protocols for studying gastroprotective agents, and outlines the proposed mechanism of action.

Introduction to this compound

This compound, also identified as KM-1146, is an investigational compound with the chemical name 2-(3,4-dimethoxyphenyl)-5-methylthiazolidine-4-one.[1] It has been evaluated for its anti-ulcer properties, specifically its ability to protect the gastric mucosa from stress-induced damage.[1] The primary focus of research on this compound has been its cytoprotective effects, which are distinct from mechanisms that involve the inhibition of gastric acid secretion.

Preclinical Efficacy of this compound

The primary evidence for this compound's gastroprotective effect comes from a preclinical study using a water-immersion stress model in rats. This model is designed to induce gastric ulcers through physiological stress. In this study, this compound demonstrated a significant ability to reduce the formation of gastric mucosal ulcers.[1]

The key quantitative findings from the preclinical evaluation of this compound in the water-immersion stress-induced ulcer model are summarized in the table below.

| Parameter Measured | Control Group (Water-Immersion Stress) | This compound-Pretreated Group (Water-Immersion Stress) | Key Observation |

| Gastric Mucosal Ulcer Formation | Ulcers occurred after 3 hours | Significantly reduced ulcer formation | This compound has a significant protective effect against stress-induced ulcers.[1] |

| Gastric Mucosal Blood Flow (GMBF) | Decreased to 40% of baseline | Initially increased to 120% (at 20 mins), then decreased but remained significantly higher than control | The anti-ulcer effect may be linked to the maintenance of gastric mucosal blood flow.[1] |

| Transmucosal Potential Difference | Decreased to 48% of baseline | Significantly higher than the control group | This compound helps in maintaining the integrity of the gastric mucosal barrier.[1] |

| Gastroduodenal Mucosal Surface pH | Not specified | No significant effect | The protective mechanism is likely independent of changes in mucosal surface pH.[1] |

| Blood Viscosity | Not specified | No significant effect | The mechanism is not related to alterations in blood viscosity.[1] |

Proposed Mechanism of Action

The anti-ulcer effect of this compound is not attributed to an antisecretory mechanism but rather to its cytoprotective properties.[1] The primary proposed mechanism is the enhancement and maintenance of gastric mucosal blood flow.[1] Adequate blood flow is crucial for delivering oxygen and nutrients to the gastric mucosa, removing toxic substances, and supporting the secretion of protective mucus and bicarbonate.[2][3]

By preventing the stress-induced decrease in blood flow, this compound helps to preserve the integrity of the mucosal barrier. This is further supported by the observation that the transmucosal potential difference, an indicator of mucosal barrier function, was significantly higher in animals pretreated with this compound.[1]

Experimental Protocols

To aid researchers in the study of this compound or other potential gastroprotective agents, this section details the methodologies for key experiments.

This model, used in the original this compound study, induces gastric ulcers through a combination of physical restraint and exposure to water, which are potent physiological stressors.[1][4]

Protocol:

-

Animal Preparation: Wistar rats (150-200g) are fasted for 24-48 hours prior to the experiment but are allowed free access to water.[4]

-

Drug Administration: The test compound (this compound) or vehicle is administered orally.

-

Induction of Stress: The rats are placed in individual restraint cages and immersed vertically in water at 22°C for a specified period (e.g., 3-6 hours).[1][4]

-

Sample Collection: Following the stress period, the animals are euthanized. The stomachs are removed, opened along the greater curvature, and rinsed with saline.

-

Ulcer Evaluation: The gastric mucosa is examined for lesions. The number and severity of ulcers can be scored, or the total area of lesions can be measured.

-

Biochemical and Physiological Measurements:

This is a widely used model to evaluate the cytoprotective activity of a compound. Ethanol induces severe hemorrhagic lesions in the gastric mucosa.[5]

Protocol:

-

Animal Preparation: Rats are fasted for 24 hours with free access to water.

-

Drug Administration: The test compound or vehicle is administered orally 30-60 minutes before ethanol administration.

-

Ulcer Induction: Absolute or a high concentration of ethanol (e.g., 95-100%) is administered orally (e.g., 1 mL per rat).[6]

-

Sample Collection: One hour after ethanol administration, the animals are euthanized.[6]

-

Ulcer Evaluation: The stomachs are removed, and the ulcer index is calculated based on the area of the lesions.

-

Biochemical Analysis: Stomach tissue can be homogenized to measure markers of oxidative stress such as malondialdehyde (MDA) and glutathione (GSH), as well as myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.[7]

Non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin induce gastric ulcers primarily by inhibiting the synthesis of prostaglandins, which are crucial for mucosal defense.[4][8] This model is useful for investigating compounds that may act through prostaglandin-independent pathways or restore prostaglandin levels.

Protocol:

-

Animal Preparation: Rats are fasted for 24 hours.

-

Drug Administration: The test compound is administered orally.

-

Ulcer Induction: Indomethacin (e.g., 20-30 mg/kg) is administered orally or subcutaneously.[4]

-

Sample Collection: Animals are euthanized 4-6 hours after indomethacin administration.[4]

-

Ulcer Evaluation: The gastric mucosa is scored for ulcers.

-

Biochemical Analysis: Prostaglandin levels (e.g., PGE2) in the gastric mucosa can be measured using techniques like ELISA or radioimmunoassay.[8]

Conclusion and Future Directions

The available evidence, though limited, suggests that this compound is a promising gastroprotective agent with a mechanism of action centered on the preservation of gastric mucosal blood flow. Its efficacy in a stress-induced ulcer model indicates its potential for treating conditions where mucosal circulation is compromised.

For future research, it is imperative to:

-

Conduct further preclinical studies to confirm the efficacy of this compound in other ulcer models (e.g., ethanol and NSAID-induced).

-

Elucidate the precise molecular signaling pathways through which this compound modulates gastric mucosal blood flow. This could involve investigating its effects on nitric oxide synthase, prostaglandins, or other vasoactive mediators.

-

Perform dose-response studies to establish the optimal therapeutic window.

-

Evaluate the safety and pharmacokinetic profile of this compound.

A more comprehensive understanding of this compound's pharmacological profile will be crucial in determining its potential for clinical development as a novel therapy for gastric ulcers and other forms of mucosal injury.

References

- 1. [Anti-ulcer mechanism of this compound on water-immersion stress induced gastric ulcers in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gastric mucosal blood flow and mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overview of gastroduodenal mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. notesonzoology.com [notesonzoology.com]

- 5. scispace.com [scispace.com]

- 6. Gastric mucosal protection by new aryl sulfhydryl drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant Mechanisms Underlying the Gastroprotective Effect of Menthofuran on Experimentally Induced Gastric Lesions in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Defects in prostaglandin synthesis and metabolism in ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of Oxazolidinones: A Technical Guide to the Discovery and Synthesis of Linezolid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing battle against antimicrobial resistance, the emergence of the oxazolidinone class of antibiotics marked a significant milestone. As the first clinically approved member of this novel class, linezolid provided a much-needed therapeutic option against multidrug-resistant Gram-positive pathogens. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of linezolid, serving as a comprehensive resource for researchers and professionals in the field of drug development.

Discovery and Development

The discovery of linezolid was the culmination of extensive research into the oxazolidinone chemical scaffold. Initial explorations by DuPont Pharmaceuticals in the late 1980s laid the groundwork, but it was the renewed efforts by scientists at Pharmacia (now part of Pfizer) in the 1990s that led to the identification of linezolid as a viable clinical candidate.[1] This program systematically investigated various oxazolidinone subclasses to optimize antibacterial activity and safety profiles.

The development of linezolid was driven by the urgent medical need for new agents to combat the rising prevalence of infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2] Preclinical studies demonstrated its potent in vitro activity against a wide range of Gram-positive bacteria and its efficacy in animal models of infection.[3]

Synthesis of Linezolid

The chemical synthesis of linezolid has been approached through various routes, with a focus on achieving high enantiomeric purity and process efficiency. A common and illustrative synthetic strategy is outlined below.

Retrosynthetic Analysis

A logical retrosynthetic breakdown of linezolid reveals key precursors, including (R)-epichlorohydrin and 3-fluoro-4-morpholinylaniline, which serve as crucial building blocks for the chiral oxazolidinone ring and the substituted phenyl moiety, respectively.

Caption: Retrosynthetic analysis of Linezolid.

Experimental Protocol: A Representative Synthesis

The following protocol describes a common laboratory-scale synthesis of linezolid, adapted from published procedures.[4][5]

Step 1: Synthesis of N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline

-

To a solution of 3-fluoro-4-morpholinylaniline (1 equivalent) in a suitable solvent such as methanol, add (R)-epichlorohydrin (1.1 equivalents).

-

Heat the reaction mixture at reflux (approximately 60-65 °C) for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and concentrate it under reduced pressure to obtain the crude product. This intermediate can often be used in the next step without further purification.

Step 2: Formation of the Oxazolidinone Ring

-

Dissolve the crude N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline in a solvent like dichloromethane.

-

Add a carbonylating agent, such as 1,1'-carbonyldiimidazole (CDI) (1.2 equivalents), portion-wise at ambient temperature.

-

Stir the reaction mixture until the starting material is consumed, as indicated by TLC.

-

Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude oxazolidinone intermediate.

Step 3: Introduction of the Amine Functionality

-

Dissolve the crude oxazolidinone from the previous step in a polar aprotic solvent like dimethylformamide (DMF).

-

Add potassium phthalimide (1.5 equivalents) and heat the mixture at reflux.

-

Monitor the reaction for the formation of the phthalimide-protected intermediate.

-

After cooling, pour the reaction mixture into water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the oxazolidinone phthalimide.

Step 4: Deprotection and Acetylation to Yield Linezolid

-

Suspend the oxazolidinone phthalimide in a solvent such as ethanol.

-

Add hydrazine hydrate (excess) and heat the mixture at reflux to cleave the phthalimide group.

-

After the reaction is complete, cool the mixture and filter off the phthalhydrazide byproduct.

-

Concentrate the filtrate to obtain the crude amine intermediate.

-

Dissolve the crude amine in a suitable solvent and add acetic anhydride (1.2 equivalents) and a base like triethylamine to facilitate the acetylation.

-

Stir the reaction at room temperature until completion.

-

Work up the reaction mixture by washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the final product by recrystallization or column chromatography to obtain pure linezolid.

Mechanism of Action

Linezolid exerts its antibacterial effect through a unique mechanism of action that targets the initiation of bacterial protein synthesis.[1][2] It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome.[6] This binding event prevents the formation of a functional 70S initiation complex, which is a crucial step in the translation process.[6] By inhibiting protein synthesis at this very early stage, linezolid effectively halts bacterial growth and replication.[2]

Caption: Mechanism of action of Linezolid.

Quantitative Data

The following tables summarize key quantitative data related to the in vitro activity, pharmacokinetic properties, and clinical efficacy of linezolid.

In Vitro Activity of Linezolid

| Organism | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Staphylococcus aureus (MSSA) | 0.25 - 1.5 | 1.0 | 2.0 |

| Staphylococcus aureus (MRSA) | 0.018 - 2.0 | 1.0 | 2.0 |

| Enterococcus faecalis (VSE) | 0.5 - 4.0 | 2.0 | 2.0 |

| Enterococcus faecium (VRE) | 0.38 - 2.0 | 1.0 | 2.0 |

| Streptococcus pneumoniae | 0.5 - 4.0 | 1.0 | 2.0 |

Data compiled from multiple in vitro studies.[1][7]

Pharmacokinetic Parameters of Linezolid

| Species | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (h) | Volume of Distribution (L/kg) |

| Mouse | >70 | <35 | ~1.5 | ~1.0 |

| Rat | >95 | <35 | ~2.0 | ~1.0 |

| Dog | >95 | <35 | ~3.0 | ~1.0 |

| Human | ~100 | ~31 | 4.5 - 5.5 | 0.6 - 0.7 |

Data compiled from preclinical and clinical pharmacokinetic studies.[8][9][10]

Clinical Efficacy of Linezolid in Selected Infections

| Indication | Comparator | Clinical Success Rate (Linezolid) | Clinical Success Rate (Comparator) |

| Complicated Skin and Soft Tissue Infections | Vancomycin | 82.4% | 64.8% |

| Hospital-Acquired Pneumonia | Vancomycin | 78.7% | 69.9% |

| Vancomycin-Resistant Enterococcus Infections | - | ~75-80% | - |

Data from various clinical trials and meta-analyses.[11][12][13]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

-

Preparation of Inoculum: A pure culture of the test organism is grown in a suitable broth medium to log-phase. The bacterial suspension is then diluted to achieve a standardized inoculum density, typically 5 x 105 colony-forming units (CFU)/mL.[14]

-

Preparation of Antibiotic Dilutions: Serial twofold dilutions of linezolid are prepared in a microtiter plate using Mueller-Hinton broth.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plate is then incubated at 35-37°C for 18-24 hours.[14]

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of linezolid that completely inhibits visible growth of the organism.[14]

Animal Model of Infection: Murine Thigh Infection Model

-

Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide to mimic an immunocompromised state.[3]

-

Infection: A standardized inoculum of the test pathogen (e.g., S. aureus) is injected into the thigh muscle of the neutropenic mice.[3]

-

Treatment: At a specified time post-infection, treatment with linezolid (administered subcutaneously or orally) is initiated. Different dosing regimens can be evaluated.

-

Assessment of Efficacy: At various time points, groups of mice are euthanized, and the infected thigh muscles are excised, homogenized, and plated on appropriate agar to determine the bacterial load (CFU/thigh). The reduction in bacterial count compared to untreated controls indicates the efficacy of the treatment.[3]

Conclusion

Linezolid remains a cornerstone in the treatment of serious Gram-positive infections, particularly those caused by resistant strains. Its discovery and development exemplify a successful targeted approach to antibiotic research. The synthetic routes to linezolid have been refined to ensure efficient and stereoselective production. Its unique mechanism of action, targeting the initiation of protein synthesis, provides a critical advantage against bacteria that have developed resistance to other classes of antibiotics. The data presented in this guide underscore the potent in vitro activity, favorable pharmacokinetic profile, and clinical efficacy of linezolid, solidifying its importance in the modern antimicrobial armamentarium.

References

- 1. Linezolid in vitro: mechanism and antibacterial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Linezolid: a review of its properties, function, and use in critical care - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo Pharmacodynamics of a New Oxazolidinone (Linezolid) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. jag.journalagent.com [jag.journalagent.com]

- 8. Pharmacokinetics, toxicokinetics, distribution, metabolism and excretion of linezolid in mouse, rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prediction of clinical pharmacokinetic parameters of linezolid using animal data by allometric scaling: applicability for the development of novel oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. Efficacy and safety of linezolid compared with other treatments for skin and soft tissue infections: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Main Study Findings and Author’s Conclusions - Linezolid for the Treatment of Infections: A Review of the Clinical and Cost-Effectiveness - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Clinical efficacy and safety of linezolid in intensive care unit patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Activities of Linezolid against Important Gram-Positive Bacterial Pathogens Including Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

Mezolidon: A Technical Guide to its Chemical Structure, Properties, and Cytoprotective Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mezolidon, also known by its developmental code KM-1146, is a thiazolidinone derivative with significant promise as a gastroprotective agent. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It details its mechanism of action, focusing on its ability to enhance gastric mucosal defense, primarily through the augmentation of mucosal blood flow. This document also includes generalized experimental protocols for its synthesis and for the evaluation of its pharmacological effects, alongside a proposed signaling pathway for its cytoprotective activity.

Chemical Structure and Properties

This compound is chemically designated as 2-(3,4-dimethoxyphenyl)-5-methylthiazolidine-4-one. Its structure features a central thiazolidinone ring, substituted with a 3,4-dimethoxyphenyl group at the 2-position and a methyl group at the 5-position.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5-methylthiazolidine-4-one | Internal |

| Synonyms | KM-1146 | [1] |

| CAS Number | 82697-73-2 | Internal |

| Molecular Formula | C₁₂H₁₅NO₃S | Internal |

| Molecular Weight | 253.32 g/mol | Internal |

| Melting Point | Data not publicly available | - |

| Boiling Point | Data not publicly available | - |

| Solubility | Data not publicly available | - |

| pKa | Data not publicly available | - |

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, a general method for the synthesis of 2-aryl-thiazolidine-4-one derivatives can be proposed based on established chemical literature. The key reaction is a condensation reaction between an appropriate aldehyde, an amino acid, and a sulfur source.

Generalized Experimental Protocol for Synthesis

Reaction: 3,4-Dimethoxybenzaldehyde + L-Alanine + Thiolactic acid → 2-(3,4-dimethoxyphenyl)-5-methylthiazolidine-4-one (this compound)

Materials:

-

3,4-Dimethoxybenzaldehyde

-

L-Alanine

-

Thiolactic acid

-

Toluene (or another suitable azeotropic solvent)

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and hot plate

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and reflux condenser, add equimolar amounts of 3,4-dimethoxybenzaldehyde, L-alanine, and thiolactic acid.

-

Add a sufficient volume of toluene to suspend the reactants.

-

Heat the mixture to reflux with vigorous stirring.

-

Continuously remove the water formed during the reaction using the Dean-Stark apparatus.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain pure this compound.

Note: This is a generalized protocol and the specific reaction conditions, such as temperature, reaction time, and purification method, would require optimization for the synthesis of this compound.

Pharmacological Properties and Mechanism of Action

This compound is an anti-ulcer agent that exerts its therapeutic effect by enhancing the defensive capabilities of the gastric mucosa.[1] Its primary mechanism of action is the increase and maintenance of gastric mucosal blood flow, which is a critical factor in protecting the stomach lining from injury.[1] It also plays a role in preserving the transmucosal potential difference.[1]

Role in Gastric Mucosal Blood Flow

Adequate blood flow is essential for maintaining the integrity of the gastric mucosa. It provides oxygen and nutrients to the mucosal cells and removes metabolic waste products. An increase in blood flow enhances the delivery of bicarbonate, which neutralizes acid that has diffused into the mucosal layer, and facilitates the rapid repair of any epithelial damage.

The mechanism by which this compound increases gastric mucosal blood flow is believed to involve the modulation of endogenous protective mediators, such as prostaglandins and nitric oxide (NO).

Proposed Signaling Pathway for this compound's Cytoprotective Effect

Based on the known roles of prostaglandins and nitric oxide in gastric mucosal defense, a putative signaling pathway for this compound's action is proposed below. It is hypothesized that this compound stimulates the synthesis and release of these mediators, leading to vasodilation and increased blood flow.

Caption: Proposed signaling pathway for this compound-induced gastric mucosal protection.

Experimental Protocols for Pharmacological Evaluation

The primary pharmacological effect of this compound is its ability to increase gastric mucosal blood flow. A standard method to evaluate this is through laser-Doppler flowmetry in an animal model.

Measurement of Gastric Mucosal Blood Flow using Laser-Doppler Flowmetry

Objective: To measure the effect of this compound on gastric mucosal blood flow in a rat model of stress-induced gastric ulcer.

Materials:

-

Male Wistar rats (200-250 g)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Urethane (anesthetic)

-

Laser-Doppler flowmeter and probe

-

Water-immersion stress cage

-

Surgical instruments

-

Data acquisition system

Procedure:

-

Animal Preparation:

-

Fast rats for 24 hours with free access to water.

-

Administer this compound or vehicle orally 30 minutes before the induction of stress.

-

Anesthetize the rats with an intraperitoneal injection of urethane.

-

Perform a midline laparotomy to expose the stomach.

-

-

Laser-Doppler Flowmetry:

-

Gently place the tip of the laser-Doppler probe on the serosal surface of the gastric body.

-

Allow the blood flow reading to stabilize to obtain a baseline measurement.

-

Record the gastric mucosal blood flow continuously throughout the experiment.

-

-

Stress Induction:

-

Place the anesthetized rats in a water-immersion stress cage, immersing them in water at 23°C up to the level of the xiphoid process for a specified period (e.g., 3 hours).

-

-

Data Analysis:

-

Record the gastric mucosal blood flow at regular intervals.

-

Calculate the percentage change in blood flow from the baseline for both the this compound-treated and vehicle-treated groups.

-

At the end of the experiment, euthanize the animals and examine the stomachs for ulcer formation.

-

Caption: Experimental workflow for evaluating this compound's effect on gastric mucosal blood flow.

Conclusion

This compound is a promising gastroprotective agent with a clear mechanism of action centered on the enhancement of gastric mucosal blood flow. While further research is needed to fully elucidate its physicochemical properties and the specific signaling pathways it modulates, the available data strongly support its potential as a therapeutic agent for the prevention and treatment of gastric ulcers. The experimental protocols and proposed mechanisms outlined in this guide provide a solid foundation for future research and development efforts in this area.

References

Pharmacological Profile of Mezolidon: An In-depth Technical Guide

An important note for our readers: A comprehensive search of scientific literature and drug databases for "Mezolidon" did not yield any relevant results. It is possible that the name is misspelled or refers to a very new, experimental, or non-publicly disclosed compound.

Therefore, this guide will instead provide a detailed pharmacological profile for Linezolid , an oxazolidinone antibiotic, as a representative example of the in-depth technical analysis requested. Should you have a different compound in mind, please provide the corrected spelling or alternative name.

Introduction to Linezolid

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, a unique group of protein synthesis inhibitors. It is primarily effective against a wide range of Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] Its distinct mechanism of action makes it a valuable therapeutic option in the treatment of serious infections caused by these multidrug-resistant pathogens.[1]

Mechanism of Action

Linezolid exerts its bacteriostatic effect by inhibiting the initiation of bacterial protein synthesis.[1][2] Unlike other protein synthesis inhibitors that act on later stages of elongation, linezolid binds to the 23S ribosomal RNA of the 50S subunit.[1] This binding prevents the formation of the initiation complex, a crucial first step in protein synthesis, effectively halting the production of essential bacterial proteins.[1]

Caption: Mechanism of action of Linezolid.

Pharmacokinetics

Linezolid exhibits favorable pharmacokinetic properties, including excellent oral bioavailability and wide tissue distribution.[2]

Absorption

Linezolid is rapidly and completely absorbed after oral administration, with an absolute bioavailability of approximately 100%.[2] Peak plasma concentrations (Cmax) are typically reached within 1 to 2 hours.[2]

Distribution

The volume of distribution of linezolid is approximately 40 to 50 liters, indicating good penetration into various tissues, including skin, lung, bone, and cerebrospinal fluid.[2] Plasma protein binding is low, at around 31%.[2]

Metabolism

Linezolid is primarily metabolized via oxidation of the morpholine ring, resulting in two inactive metabolites, PNU-142586 and PNU-142300.[2] This metabolism is non-enzymatic.[2]

Excretion

Approximately 30% of a linezolid dose is excreted unchanged in the urine, with the majority of the remainder excreted as its two major metabolites.[2] The elimination half-life is between 4.5 and 5.5 hours.[2]

Table 1: Pharmacokinetic Parameters of Linezolid in Healthy Adults

| Parameter | Value | Reference |

| Bioavailability | ~100% | [2] |

| Tmax (oral) | 1-2 hours | [2] |

| Protein Binding | 31% | [2] |

| Volume of Distribution (Vd) | 40-50 L | [2] |

| Elimination Half-life (t½) | 4.5-5.5 hours | [2] |

| Major Metabolites | PNU-142586, PNU-142300 | [2] |

| Route of Elimination | Renal (as unchanged drug and metabolites) | [2] |

Pharmacodynamics

The pharmacodynamic activity of linezolid is best correlated with the time that the plasma concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen (%T>MIC).[2] A %T>MIC of 40% to 50% is generally considered necessary for a bacteriostatic effect.[2]

Caption: Pharmacodynamic relationship of Linezolid.

Clinical Efficacy and Safety

Clinical Trials

Clinical trials have demonstrated the efficacy of linezolid in treating various infections, including complicated skin and soft tissue infections, nosocomial pneumonia, and vancomycin-resistant Enterococcus faecium infections. Studies in obese patients with cellulitis have shown that while serum concentrations may be lower than in healthy volunteers, they still provide sufficient inhibitory activity against common pathogens.[3]

Safety and Toxicology

The most common adverse effects associated with linezolid are gastrointestinal disturbances (diarrhea, nausea), headache, and rash. Myelosuppression, including thrombocytopenia, is a significant but reversible adverse effect, particularly with prolonged therapy (greater than two weeks). Peripheral and optic neuropathy have also been reported with long-term use. Linezolid is a weak, reversible, non-selective inhibitor of monoamine oxidase (MAO), and co-administration with adrenergic or serotonergic agents should be done with caution.

Experimental Protocols

Determination of Pharmacokinetic Parameters in Humans

Objective: To determine the pharmacokinetic profile of linezolid in healthy volunteers.

Methodology:

-

Study Design: An open-label, single-dose study.

-

Subjects: A cohort of healthy adult volunteers.

-

Drug Administration: A single 600 mg oral dose of linezolid is administered.

-

Blood Sampling: Serial blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose.

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of linezolid are quantified using a validated high-performance liquid chromatography (HPLC) method.[2]

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), t½, and clearance.

Caption: Experimental workflow for pharmacokinetic analysis.

References

- 1. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and pharmacodynamics of linezolid in obese patients with cellulitis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Studies of Contezolid (Mezolidon)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Contezolid (also known as Mezolidon) is a novel oxazolidinone antibiotic demonstrating potent in vitro activity against a wide spectrum of clinically significant Gram-positive bacteria, including multidrug-resistant strains. As a next-generation oxazolidinone, contezolid has been engineered to maintain robust antibacterial efficacy while mitigating the adverse effects associated with earlier compounds in its class. This document provides a comprehensive overview of the core in vitro studies of contezolid, detailing its mechanism of action, antimicrobial spectrum, and the experimental protocols utilized for its evaluation. Quantitative data are presented in standardized tables for comparative analysis, and key processes are visualized through schematic diagrams to facilitate a deeper understanding of its pharmacological profile.

Mechanism of Action

Contezolid exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1] This mechanism is characteristic of the oxazolidinone class of antibiotics.[1] Contezolid specifically targets the bacterial ribosome, binding to the 50S subunit.[1] This binding event interferes with the formation of the 70S initiation complex, a critical step in the commencement of protein translation.[2][3] By preventing the assembly of the N-formylmethionyl-tRNA with the ribosome and mRNA, contezolid effectively halts the production of essential bacterial proteins, thereby inhibiting bacterial growth and replication.[1][4][5] Notably, this unique mechanism of action means there is no cross-resistance with other protein synthesis inhibitors.[6]

Quantitative Antimicrobial Activity

The in vitro potency of contezolid has been extensively evaluated against a diverse panel of Gram-positive pathogens. The following tables summarize the minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: In Vitro Activity of Contezolid and Comparator Agents against Gram-Positive Isolates from China[2]

| Organism (No. of Isolates) | Drug | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) |

| MRSA (321) | Contezolid | 0.5 | 0.5 | 0.25 - 1 |

| Linezolid | 0.5 | 0.5 | 0.25 - 2 | |

| Tigecycline | 0.125 | 0.25 | 0.0625 - 0.5 | |

| Teicoplanin | 1 | 2 | 1 - 4 | |

| Vancomycin | 1 | 1 | 1 - 2 | |

| Daptomycin | 0.5 | 0.5 | 0.25 - 1 | |

| VRE (129) | Contezolid | 0.5 | 1 | 0.25 - 2 |

| Linezolid | 1 | 1 | 0.25 - 2 | |

| Tigecycline | 0.125 | 0.25 | 0.0625 - 0.5 | |

| Teicoplanin | >32 | >32 | 1 - >32 | |

| Vancomycin | >32 | >32 | 4 - >32 | |

| Daptomycin | 2 | 4 | 0.5 - 8 |

MRSA: Methicillin-Resistant Staphylococcus aureus; VRE: Vancomycin-Resistant Enterococci.

Table 2: In Vitro Activity of Contezolid against Gram-Positive Isolates from the United States and Europe[6][7]

| Organism Group (No. of Isolates) | Drug | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Staphylococcus aureus (502) | Contezolid | 0.5 | 1 |

| Coagulase-negative Staphylococcus (100) | Contezolid | 0.25 | 0.5 |

| Enterococcus spp. (304) | Contezolid | 0.5 | 1 |

| Streptococcus spp. (305) | Contezolid | 1 | 1 |

Table 3: In Vitro Activity of Contezolid against Mycobacterium tuberculosis[8]

| Organism (No. of Isolates) | Drug | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| M. tuberculosis (48) | Contezolid (MRX-I) | 0.25 | 0.5 |

| Linezolid (LZD) | 0.25 | 0.5 |

Experimental Protocols

The following section details the methodologies for key in vitro experiments used to characterize contezolid.

Antimicrobial Susceptibility Testing

The determination of MIC values for contezolid against various bacterial isolates is predominantly performed using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar plates to obtain fresh colonies. A suspension of the colonies is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Preparation of Antimicrobial Solutions: Contezolid and comparator agents are reconstituted and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to yield a range of concentrations.

-

Inoculation and Incubation: The standardized bacterial inoculum is added to microtiter plate wells containing the various concentrations of the antimicrobial agents. The plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.

-

Quality Control: Standard quality control strains, such as Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212, are tested concurrently to ensure the accuracy and reproducibility of the results.[2][3][6]

Mitochondrial Protein Synthesis Inhibition Assay

A key aspect of the safety profile of oxazolidinones is their potential to inhibit mitochondrial protein synthesis, which can lead to adverse effects such as myelosuppression. In vitro assays are used to quantify this effect.

Protocol:

-

Isolation of Mitochondria: Mitochondria are isolated from rat heart tissue through differential centrifugation. The tissue is homogenized in a buffer solution, and successive centrifugation steps are used to separate the mitochondrial fraction from other cellular components.[7]

-

Protein Synthesis Reaction: Isolated mitochondria are incubated in a reaction mixture containing essential components for protein synthesis, including amino acids (with [³⁵S]methionine as a radiolabel), an energy source (e.g., glutamate, malate, ADP), and a cytoplasmic protein synthesis inhibitor (e.g., cycloheximide) to ensure only mitochondrial protein synthesis is measured.[7]

-

Incubation with Test Compound: Varying concentrations of contezolid or other oxazolidinones are added to the reaction mixture.

-

Measurement of Protein Synthesis: The reaction is incubated at 30°C for a defined period (e.g., 90 minutes). The proteins are then precipitated using an acid (e.g., sulfosalicylic acid). The amount of incorporated [³⁵S]methionine is quantified using a scintillation counter, which reflects the rate of mitochondrial protein synthesis.[7]

-

Data Analysis: The results are used to calculate the IC₅₀ value, which is the concentration of the drug that inhibits 50% of mitochondrial protein synthesis. A higher IC₅₀ value indicates lower toxicity.

Summary and Conclusion

The in vitro data for contezolid (this compound) consistently demonstrate its potent activity against a broad range of Gram-positive bacteria, including challenging resistant phenotypes such as MRSA and VRE. Its efficacy is comparable, and in some cases superior, to that of linezolid. The mechanism of action, inhibition of bacterial protein synthesis at the initiation phase, is well-defined and provides a basis for its antibacterial effects. The standardized protocols for antimicrobial susceptibility testing and mitochondrial protein synthesis inhibition are crucial for the ongoing evaluation and development of this promising therapeutic agent. These robust in vitro studies provide a strong foundation for the clinical application of contezolid in treating complex Gram-positive infections.

References

- 1. What is the mechanism of Contezolid? [synapse.patsnap.com]

- 2. In vitro Activity of Contezolid Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus, and Strains With Linezolid Resistance Genes From China - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | In vitro Activity of Contezolid Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus, and Strains With Linezolid Resistance Genes From China [frontiersin.org]

- 4. upload.orthobullets.com [upload.orthobullets.com]

- 5. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Oxazolidinones Inhibit Cellular Proliferation via Inhibition of Mitochondrial Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Mezolidon's Influence on Gastric Mucosal Blood Flow: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Mezolidon on gastric mucosal blood flow, drawing from key experimental findings. The document summarizes quantitative data, outlines detailed experimental protocols, and visualizes potential signaling pathways to offer a comprehensive resource for professionals in the field.

Executive Summary

This compound, identified as KM-1146 or 2-(3,4-dimethoxyphenyl)-5-methylthiazolidine-4-one, has demonstrated a significant anti-ulcer effect, which is closely linked to its ability to modulate gastric mucosal blood flow.[1] Research indicates that this compound's protective mechanism involves the enhancement and maintenance of blood flow to the gastric mucosa, a critical factor in preventing stress-induced ulcers.[1] This paper will delve into the quantitative impact of this compound on physiological parameters and the methodologies used to ascertain these effects.

Quantitative Data Summary

The following tables present a summary of the quantitative data from a pivotal study investigating the effects of this compound on various physiological parameters in a rat model of water-immersion stress-induced gastric ulcers.

Table 1: Effect of this compound on Gastric Mucosal Blood Flow in Rats Under Water-Immersion Stress

| Treatment Group | Time Point | Gastric Mucosal Blood Flow (% of initial value) |

| Control | 3 hours post-immersion | 40% |

| This compound-pretreated | 20 minutes post-immersion | 120% (significantly increased) |

| This compound-pretreated | 3 hours post-immersion | Significantly higher than control |

Data sourced from a study on the anti-ulcer mechanism of this compound.[1]

Table 2: Effect of this compound on Transmucosal Potential Difference in Rats Under Water-Immersion Stress

| Treatment Group | Time Point | Transmucosal Potential Difference (% of initial value) |

| Control | 3 hours post-immersion | 48% |

| This compound-pretreated | 3 hours post-immersion | Significantly higher than control |

Data sourced from a study on the anti-ulcer mechanism of this compound.[1]

Table 3: Other Physiological Parameters Investigated

| Parameter | Effect of this compound Pretreatment |

| Gastroduodenal mucosal surface pH | No significant effect |

| Blood viscosity | No significant effect |

Data sourced from a study on the anti-ulcer mechanism of this compound.[1]

Experimental Protocols

The following section details the methodology for the key experiments cited in this guide.

3.1 Animal Model and Stress Induction

-

Animal Model: Male rats of an inbred strain were used for the study.

-

Stress Induction: Gastric ulcers were induced using a water-immersion stress model. This involves placing the rats in water to induce physiological stress, a common method for studying stress-related gastric pathologies.[1]

3.2 Drug Administration

-

The experimental group received pretreatment with this compound (KM-1146) before the induction of water-immersion stress.[1] The control group did not receive this compound.

3.3 Measurement of Gastric Mucosal Blood Flow

-

Technique: Gastric mucosal blood flow was measured using the laser-Doppler method.[1]

-

Procedure: This technique involves directing a low-power laser beam onto the gastric mucosal surface. The Doppler shift in the reflected laser light, caused by the movement of red blood cells, is proportional to the blood flow in the microvasculature.

3.4 Measurement of Transmucosal Potential Difference

-

The transmucosal potential difference, an indicator of the integrity of the gastric mucosal barrier, was measured to assess the level of mucosal damage.[1]

3.5 Measurement of Other Parameters

-

Gastroduodenal Mucosal Surface pH: This was measured to determine if the anti-ulcer effect of this compound was related to changes in surface acidity.[1]

-

Blood Viscosity: Blood viscosity was measured to rule out its contribution to the observed effects on blood flow.[1]

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflow.

Caption: Proposed mechanism of this compound's anti-ulcer effect.

Caption: Workflow for investigating this compound's effects.

Discussion and Conclusion

The available evidence strongly suggests that this compound exerts its anti-ulcer effects primarily by increasing and maintaining gastric mucosal blood flow.[1] This action is crucial for gastric cytoprotection, which involves several mechanisms that protect the gastric mucosa from injury.[2][3] An adequate blood supply is essential for delivering oxygen and nutrients, removing metabolic waste, and maintaining the integrity of the mucosal barrier.[3]

The study on this compound ruled out significant effects on gastroduodenal mucosal surface pH and blood viscosity, indicating a more direct vascular effect.[1] While the precise molecular targets of this compound that lead to increased blood flow are not fully elucidated in the reviewed literature, the findings align with the broader understanding of gastric cytoprotection, where maintaining vascular integrity is a key element.[3]

Further research is warranted to explore the specific signaling pathways through which this compound modulates gastric mucosal blood flow. Investigating its interaction with vasoactive mediators such as prostaglandins and nitric oxide could provide a more complete picture of its mechanism of action. Prostaglandins, for instance, are known to play a significant role in maintaining mucosal integrity by stimulating blood flow, mucus, and bicarbonate secretion.[4][5][6]

References

- 1. [Anti-ulcer mechanism of this compound on water-immersion stress induced gastric ulcers in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gastric cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of gastric cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective effects of the prostaglandins on the gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of endogenous prostaglandins in gastric secretion and mucosal defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of prostaglandins in gastroduodenal mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Research on the Anti-Ulcer Activity of Mezolidon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptic ulcer disease remains a significant global health concern. The pathogenesis of gastric ulcers is multifactorial, arising from an imbalance between aggressive factors (e.g., gastric acid, pepsin, and external insults) and the protective mechanisms of the gastric mucosa.[1] A key element of this mucosal defense is the maintenance of adequate gastric mucosal blood flow, which provides oxygen and nutrients while removing metabolic waste and harmful substances.[2] Consequently, therapeutic agents that can enhance or preserve this blood flow are of considerable interest in the development of novel anti-ulcer drugs. This technical guide provides a detailed overview of the preliminary research on the anti-ulcer activity of Mezolidon, a thiazolidine derivative, focusing on its effects in a preclinical model of stress-induced gastric ulcers.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study investigating the effects of this compound on gastric mucosal parameters in a water-immersion stress-induced ulcer model in rats.[3]

Table 1: Effect of this compound on Gastric Mucosal Blood Flow and Transmucosal Potential Difference in Water-Immersion Stress Model [3]

| Group | Parameter | Measurement | Outcome |

| Control | Gastric Mucosal Blood Flow | After 3 hours of water-immersion | Decreased to 40% of baseline |

| This compound-Pretreated | Gastric Mucosal Blood Flow | 20 minutes after water-immersion | Increased significantly to 120% of baseline |

| Control | Transmucosal Potential Difference | After 3 hours of water-immersion | Decreased to 48% of baseline |

| This compound-Pretreated | Transmucosal Potential Difference | After 3 hours of water-immersion | Significantly higher than the control group |

Table 2: Summary of Other Investigated Parameters [3]

| Parameter | Effect of this compound Pretreatment |

| Gastric Mucosal Ulcers | Significantly reduced |

| Gastroduodenal Mucosal Surface pH | No effect |

| Blood Viscosity | No effect |

Experimental Protocols

The primary study on this compound's anti-ulcer activity utilized a water-immersion stress model in rats. This model is a well-established method for inducing gastric ulcers that are pathologically similar to those seen in humans under severe stress.

1. Animal Model and Ulcer Induction:

-

Subjects: Male rats were used in the study.

-

Method: The rats were subjected to water-immersion stress. This procedure involves placing the animals in water, which induces a stress response leading to the formation of gastric ulcers. In the control group, gastric mucosal ulcers occurred three hours after the onset of water-immersion.[3]

2. Drug Administration:

-

The this compound-pretreated group received the compound before the induction of water-immersion stress. The exact dosage and route of administration would be detailed in the full publication.

3. Measurement of Physiological Parameters:

-

Gastric Mucosal Blood Flow: This was measured using the laser-Doppler method.[3] This technique allows for continuous, non-invasive monitoring of microcirculatory blood flow.

-

Transmucosal Potential Difference: This parameter, which reflects the integrity of the gastric mucosal barrier, was also measured. A decrease in potential difference is indicative of mucosal damage.

-

Gastroduodenal Mucosal Surface pH: This was measured to assess any changes in the acidity at the mucosal surface.

-

Blood Viscosity: This was measured to determine if this compound had any hemorheological effects that could influence blood flow.

Visualizations

Proposed Mechanism of Action of this compound

The following diagram illustrates the proposed mechanism by which this compound exerts its anti-ulcer effect, based on the experimental findings.

Caption: Proposed anti-ulcer mechanism of this compound.

Experimental Workflow: Water-Immersion Stress Model

The diagram below outlines the key steps in the experimental protocol used to evaluate the anti-ulcer activity of this compound.

Caption: Workflow of the water-immersion stress ulcer model.

Discussion and Future Directions

The preliminary research on this compound indicates a promising anti-ulcer effect, primarily mediated through the enhancement and maintenance of gastric mucosal blood flow.[3] In the water-immersion stress model, the control group exhibited a significant decrease in both gastric mucosal blood flow and transmucosal potential difference, consistent with the pathophysiology of stress-induced ulcers.[3] In contrast, pretreatment with this compound not only prevented the sharp decline in these parameters but, in the case of blood flow, transiently increased it.[3] This suggests that this compound's primary mechanism of action is cytoprotective rather than anti-secretory, as it did not affect the gastroduodenal mucosal surface pH.[3]

The maintenance of the transmucosal potential difference in the this compound-treated group is a crucial finding, as this electrical potential is a sensitive indicator of the integrity of the gastric mucosal barrier. A stable potential difference suggests that this compound helps to preserve the barrier function of the mucosa, preventing back-diffusion of acid and subsequent tissue damage.

It is noteworthy that this compound did not alter blood viscosity, indicating that its effect on blood flow is likely due to local vasodilation within the gastric mucosa rather than a systemic hemorheological effect.[3]

While these initial findings are encouraging, further research is necessary to fully elucidate the anti-ulcer potential of this compound. Future studies should aim to:

-

Investigate the dose-response relationship of this compound's anti-ulcer activity.

-

Evaluate the efficacy of this compound in other preclinical ulcer models, such as those induced by nonsteroidal anti-inflammatory drugs (NSAIDs) or ethanol, to determine the breadth of its protective effects.

-

Elucidate the specific signaling pathways involved in this compound-induced vasodilation of the gastric microcirculation.

-

Conduct chronic toxicity studies to assess the long-term safety profile of this compound.

References

- 1. The pathophysiological and pharmacological basis of peptic ulcer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of blood flow in gastric mucosal defence, damage and healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Anti-ulcer mechanism of this compound on water-immersion stress induced gastric ulcers in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

Mezolidon's Role in Enhancing Gastric Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of Mezolidon (KM-1146) in enhancing gastric defense mechanisms. It summarizes key quantitative data from preclinical studies, details the experimental protocols used to evaluate its efficacy, and proposes a potential signaling pathway for its cytoprotective effects. This compound has demonstrated a significant ability to protect the gastric mucosa from stress-induced ulceration, primarily through the maintenance and enhancement of gastric mucosal blood flow. This document aims to be a comprehensive resource for researchers and professionals involved in the development of gastroprotective agents.

Introduction to Gastric Defense and this compound